REACTION_CXSMILES
|
[I-].[CH2:2]([N+:9]1[CH:10]([C:16]([O:18][CH3:19])=[O:17])[CH2:11][CH2:12][C:13]=1SC)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[N+:20]([CH3:23])([O-:22])=[O:21].C(N(C(C)C)CC)(C)C>CN(C)C=O>[CH2:2]([N:9]1[C:13](=[CH:23][N+:20]([O-:22])=[O:21])[CH2:12][CH2:11][CH:10]1[C:16]([O:18][CH3:19])=[O:17])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1|
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Name
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1-Benzyl-2-(methoxycarbonyl)-5-(methylthio)-3,4-dihydro-2H-pyrrolium iodide
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Quantity
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25.68 g
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Type
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reactant
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Smiles
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[I-].C(C1=CC=CC=C1)[N+]=1C(CCC1SC)C(=O)OC
|
Name
|
|
Quantity
|
17.8 mL
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Type
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reactant
|
Smiles
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[N+](=O)([O-])C
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Name
|
|
Quantity
|
12.6 mL
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Type
|
reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
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Name
|
|
Quantity
|
80 mL
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Type
|
solvent
|
Smiles
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CN(C=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred overnight at room temperature
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The mixture was heated at 60° C. for 5 hours
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Duration
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5 h
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Type
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TEMPERATURE
|
Details
|
to cool to room temperature
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel (3:2 hexanes:ethyl acetate)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C(CCC1=C[N+](=O)[O-])C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |